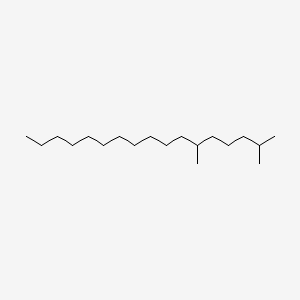
2,6-Dimethylheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethylheptadecane is a branched alkane consisting of heptadecane bearing two methyl substituents at positions 2 and 6. It has a role as a fungal metabolite.
Wissenschaftliche Forschungsanwendungen
Synthesis and Conversion in Pheromone Research
- Both isomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether were synthesized and converted into enantiomers of sex pheromone components of the apple leafminer, Lyonetia prunifoliella (Nakamura & Mori, 2000).
Role in Insect Pheromone Synthesis
- Meso-7,11-dimethylheptadecane, a female sex pheromone component of certain moths, was synthesized from ethyl 2-(bromomethyl)propenoate (Nagano, Kuwahara, & Yokoyama, 2007).
- The stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of lambdina species' pheromone, were synthesized using a specific intramolecular hydride transfer method (Díaz & Martín, 2000).
Pheromone Identification and Attraction Studies
- 3,13-Dimethylheptadecane was identified as a major sex pheromone component of the western false hemlock looper, attracting large numbers of males (Gries et al., 1993).
- Synthesis of all stereoisomers of 7-methylheptadecane and 7,11-dimethylheptadecane, female sex pheromone components of certain moths, was achieved starting from citronellol and methyl 3-hydroxy-2-methylpropanonate (Shirai, Seki, & Mori, 1999).
Gas Chromatographic Studies
- The stereoisomers of 7,11-dimethylheptadecane showed separation under enantioselective gas chromatographic conditions, aiding in the study of Lambdina species' pheromones (Chow, Koenig, & Kitching, 2004).
Eigenschaften
CAS-Nummer |
54105-67-8 |
|---|---|
Molekularformel |
C19H40 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
2,6-dimethylheptadecane |
InChI |
InChI=1S/C19H40/c1-5-6-7-8-9-10-11-12-13-16-19(4)17-14-15-18(2)3/h18-19H,5-17H2,1-4H3 |
InChI-Schlüssel |
RHDKKTYWDZUSCS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C)CCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



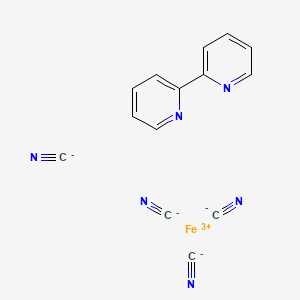
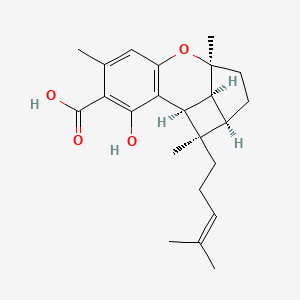
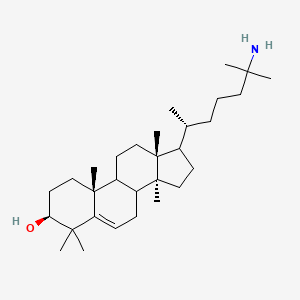
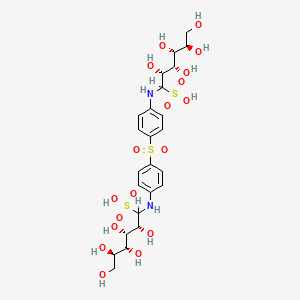
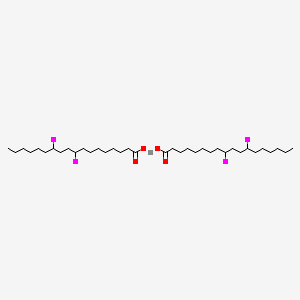
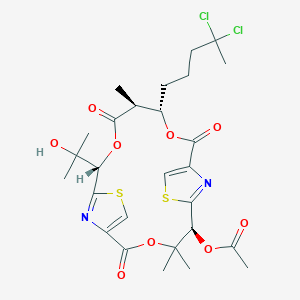

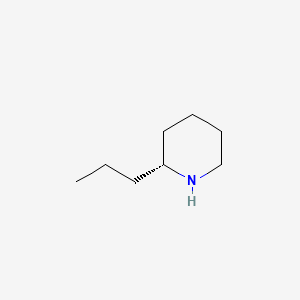
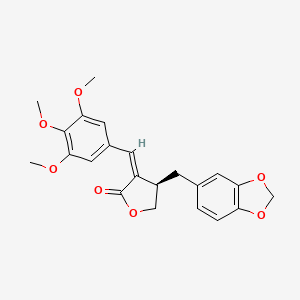
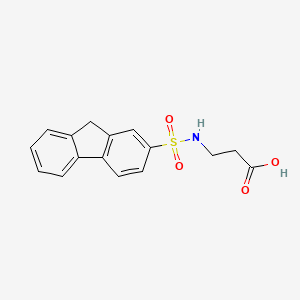
![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)
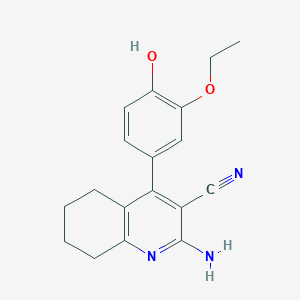

![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)